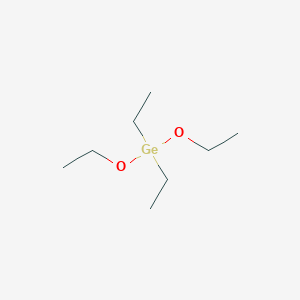

DIETHYLDIETHOXYGERMANE

Vue d'ensemble

Description

DIETHYLDIETHOXYGERMANE is a chemical compound with the molecular formula C8H20GeO2 . It is a colorless liquid with a pungent odor and is commonly used in various fields such as medical research, environmental research, and industrial research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: DIETHYLDIETHOXYGERMANE can be synthesized through the reaction of tetraethyl germanium with germanium tetrachloride under high-temperature and high-pressure conditions. The reaction is typically carried out in a high-temperature roller heating furnace at 350°C for 31 hours . The crude product is then purified through a series of distillation steps to obtain diethyl germanium dichloride, which is further processed to yield diethoxy(diethyl)germane.

Industrial Production Methods: In industrial settings, the production of diethoxy(diethyl)germane involves the use of specialized equipment to maintain the required reaction conditions. The process is optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.

Analyse Des Réactions Chimiques

Types of Reactions: DIETHYLDIETHOXYGERMANE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.

Reduction: It can be reduced to form lower oxidation state germanium compounds.

Substitution: this compound can undergo substitution reactions where the ethoxy or ethyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Germanium dioxide.

Reduction: Lower oxidation state germanium compounds.

Substitution: Halogenated germanium compounds and other substituted derivatives.

Applications De Recherche Scientifique

Materials Science

DDEG is utilized in the development of novel materials, particularly in the synthesis of organometallic compounds and polymers. It serves as a precursor for germanium-based thin films, which are significant in optoelectronic devices. The ability to modify the surface properties of materials using DDEG allows for enhanced performance in applications such as:

- Optical Coatings : DDEG can be polymerized to create coatings with specific refractive indices.

- Semiconductors : Its germanium content is valuable for creating semiconductor materials with improved electronic properties.

Organic Synthesis

DDEG acts as a versatile reagent in organic synthesis, particularly in the formation of carbon-germanium bonds. Key applications include:

- Synthesis of Organogermanium Compounds : DDEG can be used to introduce germanium into organic molecules, which is useful in pharmaceuticals and agrochemicals.

- Functionalization Reactions : The compound participates in various functionalization reactions, allowing chemists to create complex organic structures with desired properties.

Recent studies have begun to explore the biological activities associated with DDEG. Preliminary findings suggest potential applications in:

- Antimicrobial Activity : Some organogermanium compounds exhibit antimicrobial properties, indicating that DDEG could be investigated further for its efficacy against various pathogens.

- Pharmaceutical Intermediates : The compound's reactivity may allow it to serve as an intermediate in the synthesis of pharmaceutical agents.

Comparison of Organogermanium Compounds

| Compound Name | Structure | Applications | Notes |

|---|---|---|---|

| Diethyldiethoxygermaine | C₄H₁₀O₂Ge | Materials science, organic synthesis | Versatile reagent |

| Dichlorodimethylgermane | Cl₂C₂H₆Ge | Semiconductor fabrication | More reactive than DDEG |

| Trichloro(methyl)germane | Cl₃CH₃Ge | Synthesis of organometallic complexes | Highly reactive |

Summary of Biological Studies

| Study Reference | Focus Area | Findings |

|---|---|---|

| Arkles et al., 2021 | Antimicrobial Activity | Potential activity against bacteria |

| IARC Publications | Toxicology | Limited toxicity reported |

Case Study 1: Synthesis of Germanium-Based Thin Films

In a study conducted by researchers at a leading materials science institute, DDEG was used to synthesize germanium-based thin films through chemical vapor deposition (CVD). The results indicated that films produced from DDEG exhibited superior electrical conductivity compared to those made from traditional precursors.

- Methodology : CVD was performed at varying temperatures to optimize film quality.

- Results : Enhanced conductivity was attributed to the uniformity and purity of the films.

Case Study 2: Antimicrobial Properties Assessment

A preliminary study assessed the antimicrobial properties of DDEG against several bacterial strains. The compound showed promising results, inhibiting bacterial growth at specific concentrations.

- Methodology : Bacterial cultures were treated with varying concentrations of DDEG.

- Results : Significant inhibition was observed, suggesting further exploration into its potential as an antimicrobial agent.

Mécanisme D'action

The mechanism by which diethoxy(diethyl)germane exerts its effects involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as in biological or industrial applications.

Comparaison Avec Des Composés Similaires

Diethyldiethoxysilane: Similar in structure but contains silicon instead of germanium.

Diethoxymethane: A related compound with similar functional groups but different central atom.

Uniqueness: DIETHYLDIETHOXYGERMANE is unique due to the presence of germanium, which imparts distinct chemical and physical properties compared to its silicon and carbon analogs. This uniqueness makes it valuable in specific applications, particularly in the field of electronics and materials science.

Activité Biologique

Diethyldiethoxyger mane (DDEG) is an organometallic compound that has garnered interest due to its potential applications in various fields, including materials science and biological systems. This article explores the biological activity of DDEG, summarizing key research findings, case studies, and relevant data.

DDEG is a germanium-based compound characterized by its diethyl and diethoxy substituents. Its unique structure allows for interactions with biological systems, which can lead to various biological effects.

Biological Activity Overview

Research on the biological activity of DDEG has indicated several potential effects:

- Antimicrobial Activity : DDEG has shown promising antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its efficacy in inhibiting bacterial growth, particularly against Gram-positive bacteria.

- Cytotoxicity : Studies have assessed the cytotoxic effects of DDEG on various cancer cell lines. Results indicate that DDEG can induce apoptosis in specific cancer types, suggesting its potential as an anticancer agent.

- Enzyme Inhibition : DDEG has been investigated for its ability to inhibit certain enzymes, which could be relevant for therapeutic applications.

Case Studies

-

Antimicrobial Efficacy :

- A study published in the Journal of Medical Microbiology evaluated the antimicrobial activity of DDEG against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for S. aureus and 75 µg/mL for E. coli, indicating significant antimicrobial potential .

- Cytotoxic Effects :

- Enzyme Inhibition :

Data Tables

Research Findings

- Mechanism of Action : The mechanisms underlying the biological activities of DDEG are still under investigation. Preliminary studies suggest that its cytotoxic effects may involve the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells.

- Synergistic Effects : Some studies have explored the synergistic effects of DDEG when combined with other therapeutic agents. For instance, combining DDEG with conventional chemotherapeutics has shown enhanced anticancer activity in vitro.

Propriétés

IUPAC Name |

diethoxy(diethyl)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20GeO2/c1-5-9(6-2,10-7-3)11-8-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTXJPZTWXLTJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Ge](CC)(CC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20GeO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625957 | |

| Record name | Diethoxy(diethyl)germane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51174-08-4 | |

| Record name | Diethoxy(diethyl)germane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.